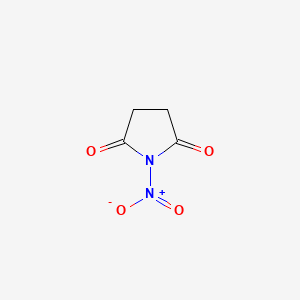
1-nitropyrrolidine-2,5-dione
Descripción general
Descripción
Mecanismo De Acción
Mode of Action
It’s known that n-nitrosuccinimide has been used as a nitrating agent in a visible-light-promoted nitration/cyclization of olefinic amides . The reaction involves a radical cascade process to form new C–N and C–O bonds .
Biochemical Pathways
The compound’s interaction with carbonic anhydrase isoenzymes suggests it may influence pathways related to these enzymes .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight of 14409 and predicted boiling point of 290.4°C , may influence its bioavailability.
Result of Action
Its use as a nitrating agent in the synthesis of various compounds suggests it plays a crucial role in the formation of new chemical bonds .
Análisis Bioquímico
Biochemical Properties
1-Nitropyrrolidine-2,5-dione has been found to interact with various enzymes and proteins. For instance, it has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases, making this compound a potential therapeutic agent .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and potential enzyme inhibition or activation
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds have shown varying effects at different dosages
Métodos De Preparación
1-nitropyrrolidine-2,5-dione can be synthesized through several methods. One common synthetic route involves the nitration of succinimide. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
1-nitropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminopyrrolidine-2,5-dione.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-nitropyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparación Con Compuestos Similares
1-nitropyrrolidine-2,5-dione can be compared with other similar compounds such as pyrrolidine-2,5-dione and its derivatives. While pyrrolidine-2,5-dione itself is a versatile scaffold used in drug discovery, the introduction of a nitro group in this compound adds unique chemical properties that can enhance its reactivity and potential applications. Similar compounds include:
- Pyrrolidine-2,3-dione
- Pyrrolidine-2-one
- N-substituted pyrrolidines
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical behavior and applications.
Propiedades
IUPAC Name |
1-nitropyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-3-1-2-4(8)5(3)6(9)10/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBLRJFVMMAALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201525 | |
| Record name | 1-Nitro-2,5-pyrrolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-95-8 | |
| Record name | N-Nitrosuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimide, N-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitro-2,5-pyrrolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Nitrosuccinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Nitrosuccinimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG5CGV762E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-Nitrosuccinimide in organic reactions?
A1: N-Nitrosuccinimide (1-Nitro-2,5-pyrrolidinedione) acts as a versatile reagent in organic synthesis, primarily due to its ability to generate nitryl radicals (NO2) under specific conditions. [, , ] This radical generation enables various reactions, including nitration and the formation of nitrogen-containing heterocycles.
- Photolysis: Upon photolysis with light above 345 nm, N-Nitrosuccinimide forms charge-transfer complexes with aromatic compounds, leading to electron transfer and the generation of radical cations. These radicals can then react with succinimide anions, ultimately resulting in succinimidylation or nitration of the aromatic compound. []
- Visible-light Photocatalysis: In the presence of a photoredox catalyst and visible light, N-Nitrosuccinimide undergoes N-N bond fragmentation, releasing nitryl radicals. These radicals can add to olefins in a Giese-type addition, leading to the formation of nitro-containing compounds like β-nitro ketones, lactones, and cycloethers. []
Q2: What are some recent synthetic applications of N-Nitrosuccinimide highlighted in the research?
A2: N-Nitrosuccinimide has proven valuable for constructing diverse molecules:
- Direct Access to Nitro-containing Benzoxazines and Oxazolines: Researchers employed visible-light photocatalysis with N-Nitrosuccinimide to achieve a tandem radical difunctionalization of olefinic amides. This reaction provides a direct route to synthesize valuable benzoxazines and oxazolines containing nitro groups. []
- Synthesis of Nitroalkenes, Nitrohydrins, and Nitroethers: N-Nitrosuccinimide enables access to various nitro-containing compounds. It allows for the synthesis of aryl β-nitroalkenes, β-nitrohydrins, and β-nitroethers by reacting with alkenes and alkynes. []
- Formation of Isoxazolines and Isoxazoles: Under photoredox conditions, N-Nitrosuccinimide can generate nitrile oxides in situ from ketone partners. These nitrile oxides react with alkenes or alkynes through 1,3-dipolar cycloaddition, leading to the formation of isoxazolines and isoxazoles. []
Q3: How is the structure of N-Nitrosuccinimide related to its reactivity?
A3: While specific Structure-Activity Relationship (SAR) studies are not detailed in the provided abstracts, the presence of the nitro group (-NO2) on the succinimide ring is crucial for its reactivity. This nitro group is susceptible to cleavage, generating the reactive nitryl radical, which is the key to its synthetic utility. [] Further research exploring modifications to the succinimide ring could reveal how structural changes impact the reagent's reactivity, potentially leading to derivatives with enhanced selectivity or tailored reactivity for specific transformations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


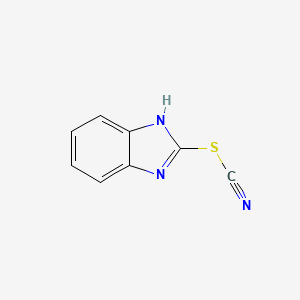
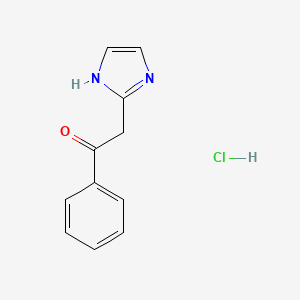
![ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3353125.png)

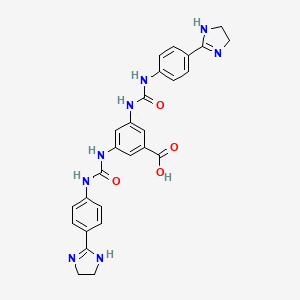
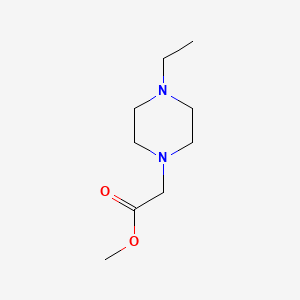
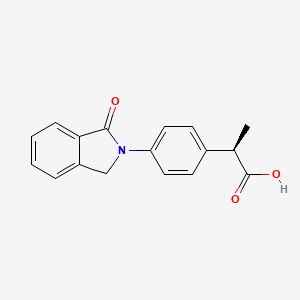
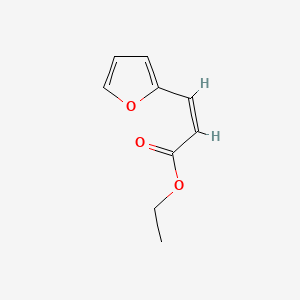

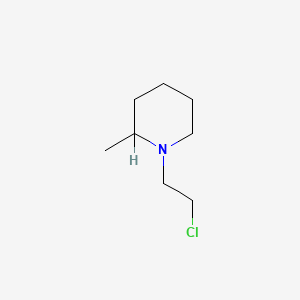
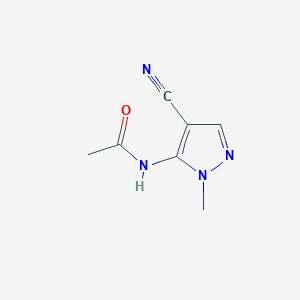
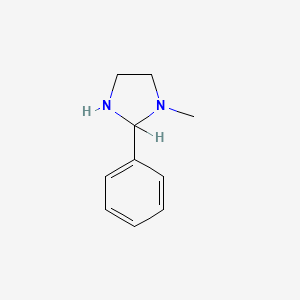
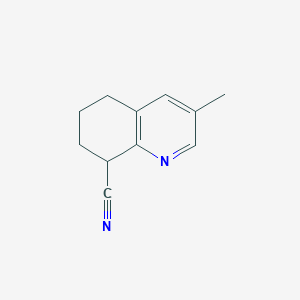
![1H-Imidazo[4,5-G]quinazolin-8-amine](/img/structure/B3353219.png)
